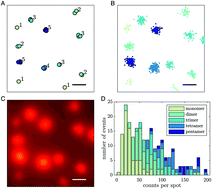Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†
Physical Chemistry Chemical Physics Pub Date: 2019-12-17 DOI: 10.1039/C9CP05616E
Abstract
Super-resolution imaging techniques have largely improved our capabilities to visualize nanometric structures in biological systems. Their application further permits the quantitation relevant parameters to determine the molecular organization and stoichiometry in cells. However, the inherently stochastic nature of fluorescence emission and labeling strategies imposes the use of dedicated methods to accurately estimate these parameters. Here, we describe a Bayesian approach to precisely quantitate the relative abundance of molecular aggregates of different stoichiometry from segmented images. The distribution of proxies for the number of molecules in a cluster, such as the number of localizations or the fluorescence intensity, is fitted via a nested sampling algorithm to compare mixture models of increasing complexity and thus determine the optimum number of mixture components and their weights. We test the performance of the algorithm on in silico data as a function of the number of data points, threshold, and distribution shape. We compare these results to those obtained with other statistical methods, showing the improved performance of our approach. Our method provides a robust tool for model selection in fitting data extracted from fluorescence imaging, thus improving the precision of parameter determination. Importantly, the largest benefit of this method occurs for small-statistics or incomplete datasets, enabling an accurate analysis at the single image level. We further present the results of its application to experimental data obtained from the super-resolution imaging of dynein in HeLa cells, confirming the presence of a mixed population of cytoplasmic single motors and higher-order structures.

Recommended Literature
- [1] Characteristics of the transformation frequency at the tumor promotion stage of airborne particulate and gaseous matter at ten sites in Japan
- [2] Bridging model and real catalysts: general discussion
- [3] Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro
- [4] Carbon nanosphere-functionalized graphenenanosheets for sensing biomolecules based on platinum nanoflower labeling
- [5] BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†
- [6] Boosting reverse intersystem crossing by increasing donors in triarylboron/phenoxazine hybrids: TADF emitters for high-performance solution-processed OLEDs†
- [7] Centerband-only-detection-of-exchange 31P nuclear magnetic resonance and phospholipid lateral diffusion: theory, simulation and experiment†
- [8] Bright type-II photoluminescence from Mn-doped CdS/ZnSe/ZnS quantum dots with Mn2+ ions as exciton couplers†
- [9] Beta-hydroxy beta-methyl butyrate decreases muscle protein degradation via increased Akt/FoxO3a signaling and mitochondrial biogenesis in weanling piglets after lipopolysaccharide challenge
- [10] Central-radial bi-porous nanocatalysts with accessible high unit loading and robust magnetic recyclability for 4-nitrophenol reduction†










